molecular formula C15H21N3O3 B14788618 tert-butyl 6-oxospiro[5H-pyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate

tert-butyl 6-oxospiro[5H-pyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate

Cat. No.: B14788618
M. Wt: 291.35 g/mol
InChI Key: VHFNSEMBTQIKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-oxospiro[5H-pyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a pyrrolo[1,2-b]pyrazole moiety fused to a piperidine ring, with a tert-butyl carboxylate group at the 1'-position. Such spiro structures are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding affinity and metabolic stability in drug candidates .

Properties

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

tert-butyl 6-oxospiro[5H-pyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C15H21N3O3/c1-14(2,3)21-13(20)17-8-5-15(6-9-17)10-12(19)18-11(15)4-7-16-18/h4,7H,5-6,8-10H2,1-3H3

InChI Key

VHFNSEMBTQIKQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)N3C2=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-oxospiro[5H-pyrrolo[1,2-b]pyrazole-4,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows standard organic synthesis protocols, including purification steps such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Deprotection and Functionalization of the Piperidine Amine

The Boc group serves as a temporary protective moiety for the piperidine nitrogen. Acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) cleave the Boc group, yielding the free amine for further derivatization:

Boc-protected amineTFA/DCMFree amine+CO2+tert-butanol\text{Boc-protected amine} \xrightarrow{\text{TFA/DCM}} \text{Free amine} + \text{CO}_2 + \text{tert-butanol}

Key Applications :

  • The deprotected amine participates in reductive amination with aldehydes/ketones (e.g., using NaBH3_3CN) to introduce alkyl/aryl substituents .

  • Acylation with activated esters (e.g., NHS esters) forms stable amide bonds .

Electrophilic Substitution on the Pyrazole Ring

The electron-deficient pyrazole ring undergoes electrophilic substitution, particularly at the C3 position. Examples include:

Reaction Type Conditions Product Reference
NitrationHNO3_3/H2_2SO4_4, 0°C3-Nitro-pyrrolo-pyrazole derivative
Halogenation (Br/I)NBS or I2_2, DMF, 60°C3-Bromo- or 3-iodo-substituted analog
SulfonationClSO3_3H, CH2_2Cl2_2, rt3-Sulfonyl-pyrrolo-pyrazole

These reactions enable further cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution .

Spirocyclic Ring Modifications

The spiro junction’s strain enhances reactivity toward ring-opening or expansion:

  • Acid-Mediated Ring-Opening : Treatment with H2_2SO4_4 cleaves the spiro bond, generating a linear pyrrolo-pyrazole-piperidine scaffold .

  • Oxidative Rearrangement : Hypervalent iodine reagents (e.g., PIFA) induce -sigmatropic shifts, forming fused tetracyclic systems .

Example :

Spiro compoundPIFA, CH3CNTetracyclic pyrrolo-pyridazine[2]\text{Spiro compound} \xrightarrow{\text{PIFA, CH}_3\text{CN}} \text{Tetracyclic pyrrolo-pyridazine}[2]

Heterocycle Formation via Condensation

The ketone group at the 6-position engages in condensations to form fused heterocycles:

Reagent Conditions Product Reference
HydrazineEtOH, refluxPyrazolo[3,4-d]pyridazine
Ethyl cyanoacetatePiperidine, DMF, 80°CCyano-substituted pyrano-pyrazole

Cross-Coupling Reactions

Halogenated derivatives (e.g., 3-bromo or 3-iodo) participate in palladium-catalyzed couplings:

Reaction Catalyst Product Reference
Suzuki-MiyauraPd(PPh3_3)4_43-Aryl-pyrrolo-pyrazole
Buchwald-HartwigPd2_2(dba)3_3/Xantphos3-Aminoalkyl-substituted analog

Comparative Reactivity of Analogous Compounds

Data from structurally related spirocyclic systems highlight trends:

Compound Reaction Yield Key Feature
tert-Butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate Suzuki coupling78%Bromine as a directing group
tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate Ullmann coupling65%Iodine for C–N bond formation
Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate Regioselective alkylation82%Steric hindrance at N1

Stability and Reaction Optimization

  • pH Sensitivity : The Boc group is stable under basic conditions but hydrolyzes rapidly in strong acids .

  • Temperature Effects : Oxidative rearrangements (e.g., with PIFA) require strict temperature control (50–60°C) to avoid byproducts .

Scientific Research Applications

tert-butyl 6-oxospiro[5H-pyrrolo[1,2-b]pyrazole-4,4’-piperidine]-1’-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 6-oxospiro[5H-pyrrolo[1,2-b]pyrazole-4,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related spirocyclic tert-butyl carboxylate derivatives, highlighting variations in core heterocycles, substituents, and physicochemical properties:

Compound Name Molecular Weight CAS RN Melting Point (°C) Key Structural Features
tert-Butyl 6-bromo-4-oxo-3,4-dihydro-1'H-spiro[1,3-benzoxazine-2,4'-piperidine]-1'-carboxylate 397.26 690632-05-4 226–227 Spiro benzoxazine-piperidine core; bromo substituent at position 6
tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate 370.28 930111-10-7 50.5–52.5 Piperidine with 4-bromobenzyloxy side chain; lacks spiro architecture
(3αR,6αS)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate 212.29 MFCD08235014 N/A Bicyclic pyrrolo-pyrrole system; no pyrazole or spiro connectivity
tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate N/A 159634-80-7 N/A Spiro isoquinoline-piperidine core; similar tert-butyl carboxylate group

Key Observations :

  • The target compound’s pyrrolo[1,2-b]pyrazole core distinguishes it from benzoxazine () or isoquinoline () analogs, which may influence electronic properties and hydrogen-bonding capacity.
  • Conformational rigidity in spiro systems (e.g., benzoxazine-piperidine in ) is retained across analogs, but the heterocyclic core dictates solubility and metabolic stability .

Biological Activity

tert-butyl 6-oxospiro[5H-pyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate (CAS No. 2413983-01-2) is a synthetic compound known for its unique spirocyclic structure, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C15H21N3O3
  • Molecular Weight : 291.35 g/mol
  • Purity : ≥ 98% .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cell Proliferation Inhibition : The compound has shown significant inhibition of cell proliferation in various cancer cell lines. In vitro studies reported IC50 values indicating effective cytotoxicity against cancer cells, comparable to established chemotherapeutic agents .
  • Mechanism of Action : The compound is believed to induce apoptosis and disrupt cell cycle progression, particularly at the G2/M phase, leading to cell death .

Antimicrobial and Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated:

  • Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, indicating potential as an antimicrobial agent .
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, although detailed mechanisms remain to be elucidated .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindingsCell Lines TestedIC50 Values
Induced apoptosis and cell cycle arrestMCL cells0.4–0.7 μM
Significant cytotoxicity observedU266B1 and RPMI82262.5 μM and 6.7 μM
Disruption of microtubule formationTHP-1 cellsIC50 = 2.87 μM

Structure-Activity Relationship (SAR)

The unique structure of this compound contributes significantly to its biological activity:

  • Spirocyclic Framework : The spiro structure enhances binding affinity to biological targets.
  • Substituent Effects : Variations in substituents on the pyrrole and pyrazole rings have been shown to influence biological activity significantly .

Q & A

Q. What are the critical safety precautions when handling tert-butyl 6-oxospiro[...]carboxylate in laboratory settings?

Researchers must wear full personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Engineering controls such as fume hoods or local exhaust ventilation should mitigate aerosol or dust exposure. Avoid skin contact and inhalation by using P95 respirators in high-concentration environments. Spills should be contained with inert absorbents and disposed of via licensed waste management services .

Q. How should researchers interpret GHS hazard classifications for this compound?

The compound is classified under GHS as:

  • H302 : Harmful if swallowed (oral acute toxicity, Category 4).
  • H315 : Causes skin irritation (Category 2).
  • H319 : Causes serious eye irritation (Category 2A). These classifications necessitate strict adherence to PPE protocols and emergency response plans, particularly for oral toxicity risks and handling near mucous membranes .

Q. What are the recommended storage conditions to maintain the compound’s stability?

Store in a dry environment at 2–8°C in tightly sealed, chemically resistant containers. Stability is compromised by moisture, heat (>50°C), and incompatible materials (e.g., strong oxidizers). Regularly inspect storage conditions to prevent degradation .

Q. How should accidental exposure to this compound be managed in a laboratory setting?

  • Inhalation : Move to fresh air; administer artificial respiration if needed.
  • Skin contact : Wash thoroughly with soap and water.
  • Eye contact : Rinse with water for ≥15 minutes.
  • Ingestion : Do not induce vomiting; rinse mouth and seek immediate medical attention. Always provide the safety data sheet (SDS) to medical personnel .

Advanced Research Questions

Q. What methodologies are effective for resolving contradictions in crystallographic data during structure determination?

Use the SHELX program suite (e.g., SHELXL for refinement) to resolve ambiguities in electron density maps. For challenging cases (e.g., twinning or disorder), employ twin refinement protocols or alternative space group testing. Cross-validate results with spectroscopic data (e.g., NMR) to confirm bond connectivity .

Q. How can synthetic routes for this spirocyclic compound be optimized to improve yield and purity?

Key strategies include:

  • Reaction Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura couplings involving boronate esters (common in spirocyclic syntheses).
  • Purification : Employ gradient flash chromatography or recrystallization to isolate high-purity products. Monitor reactions via LC-MS to identify byproducts .

Q. What analytical techniques are recommended for characterizing intermediates in the synthesis of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR for structural elucidation; 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formulas.
  • X-ray Crystallography : Resolve stereochemistry of chiral centers in crystalline intermediates .

Q. What strategies are employed to analyze the structure-activity relationship (SAR) of analogs of this compound?

  • Core Modifications : Synthesize analogs with varied substituents on the pyrrolopyrazole or piperidine rings.
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) to correlate substituent effects with inhibitory potency.
  • Computational Docking : Use molecular modeling (e.g., AutoDock) to predict binding modes and guide SAR optimization .

Q. What environmental considerations are critical when disposing of waste containing this compound?

Avoid drainage into water systems due to unknown ecotoxicity. Collect waste in designated containers and engage licensed disposal services. Incineration with energy recovery is preferred, but ensure compliance with local regulations (e.g., SARA Title III in the U.S.) .

Q. How can computational modeling be integrated with experimental data to predict the compound’s reactivity?

Combine density functional theory (DFT) calculations with experimental kinetics to model reaction pathways (e.g., nucleophilic substitution at the carbonyl group). Validate predictions using isotopic labeling or trapping experiments for intermediates. This hybrid approach reduces trial-and-error in synthetic optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.